1,2-Dilauroyl-sn-glycerol

Description

DG(12:0/12:0/0:0) is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

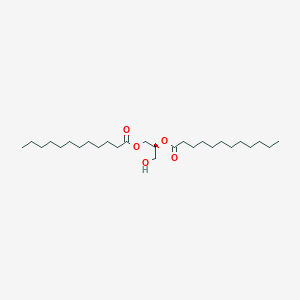

Structure

2D Structure

Propriétés

IUPAC Name |

[(2S)-2-dodecanoyloxy-3-hydroxypropyl] dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H52O5/c1-3-5-7-9-11-13-15-17-19-21-26(29)31-24-25(23-28)32-27(30)22-20-18-16-14-12-10-8-6-4-2/h25,28H,3-24H2,1-2H3/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQQOAWVKVDAJOI-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H52O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501344179 | |

| Record name | (2S)-1-(Dodecanoyloxy)-3-hydroxypropan-2-yl dodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501344179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | DG(12:0/12:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0093027 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

60562-15-4 | |

| Record name | Dodecanoic acid, (1S)-1-(hydroxymethyl)-1,2-ethanediyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060562154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)-1-(Dodecanoyloxy)-3-hydroxypropan-2-yl dodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501344179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2-Dilauroyl-sn-glycerol: Biochemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biochemical and physical properties of 1,2-Dilauroyl-sn-glycerol (DLG). It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and lipid-based research. This document includes quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Core Physical and Chemical Properties

This compound is a saturated diacylglycerol (DAG) composed of a glycerol backbone with lauric acid (a 12-carbon saturated fatty acid) esterified at the sn-1 and sn-2 positions. Its defined structure and amphiphilic nature make it a valuable tool in various biochemical and biophysical studies.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C27H52O5 | [1][2][3] |

| Molecular Weight | 456.70 g/mol | [1][2][4] |

| Appearance | Crystalline Solid | [1] |

| Melting Point | ~47 °C to 56 °C | [1][5] |

| Boiling Point | 531.0 ± 17.0 °C at 760 mmHg | [1] |

| Density | 0.953 ± 0.06 g/cm³ | [1] |

| Purity | >98% | [2][3][4] |

| Storage Temperature | -20°C | [1][2] |

| Stability | ≥ 4 years at -20°C | [2] |

Table 2: Solubility of this compound

| Solvent | Solubility | Source(s) |

| Dimethylformamide (DMF) | 20 mg/mL | [2] |

| Dimethyl sulfoxide (DMSO) | 7 mg/mL | [2] |

| Ethanol | 30 mg/mL | [2] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | 0.25 mg/mL | [2] |

| Chloroform | Soluble |

Biochemical Properties and Role in Cellular Signaling

This compound is a biologically significant molecule that functions as a second messenger in cellular signaling pathways. As a diacylglycerol, it is a key activator of Protein Kinase C (PKC).[1][4]

In cells, diacylglycerols like DLG are typically generated through the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC).[1][5] The resulting DLG remains in the cell membrane, where it recruits and activates PKC. Activated PKC then phosphorylates a wide range of downstream protein substrates, leading to the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis.[6]

Due to its defined chemical structure, this compound is frequently used in in vitro studies to directly activate PKC and investigate its downstream effects, bypassing the need for receptor-mediated PLC activation.

Signaling Pathway Diagram

Caption: Canonical signaling pathway of Protein Kinase C (PKC) activation by this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

Preparation of Liposomes Containing this compound by the Thin-Film Hydration Method

This protocol describes the preparation of unilamellar vesicles (liposomes) incorporating this compound.

Materials:

-

This compound (DLG)

-

Primary phospholipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)

-

Chloroform

-

Hydration buffer (e.g., phosphate-buffered saline, PBS)

-

Round-bottom flask

-

Rotary evaporator

-

Nitrogen or argon gas

-

Bath sonicator

-

Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Film Formation:

-

Dissolve the desired amounts of DLG and the primary phospholipid in chloroform in a round-bottom flask.

-

Evaporate the solvent using a rotary evaporator to form a thin lipid film on the inner surface of the flask.

-

Further dry the film under a stream of nitrogen or argon gas, followed by desiccation under vacuum for at least 1 hour to remove residual solvent.[2]

-

-

Hydration:

-

Add the hydration buffer to the flask containing the lipid film. The temperature of the buffer should be above the phase transition temperature of the lipids.

-

Agitate the flask by vortexing or swirling to hydrate the lipid film, resulting in a milky suspension of multilamellar vesicles (MLVs).[7]

-

-

Extrusion:

-

Assemble the liposome extruder with the desired polycarbonate membrane.

-

Pass the MLV suspension through the extruder multiple times (typically 10-20 passes) to form a translucent suspension of unilamellar vesicles of a defined size.[3]

-

Experimental Workflow for Liposome Preparation

Caption: Workflow for the preparation of unilamellar liposomes using the thin-film hydration and extrusion method.

In Vitro Protein Kinase C (PKC) Activity Assay

This protocol outlines a general method for measuring the activity of PKC using this compound as an activator. This assay is based on the transfer of the γ-phosphate from [γ-³²P]ATP to a specific peptide substrate.

Materials:

-

Purified PKC isoform

-

This compound (DLG)

-

Phosphatidylserine (PS)

-

PKC substrate peptide

-

Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂)

-

[γ-³²P]ATP

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation counter

Procedure:

-

Preparation of Lipid Vesicles:

-

Prepare lipid vesicles containing DLG and PS by the thin-film hydration method as described in Protocol 3.1, followed by sonication to form small unilamellar vesicles.[8]

-

-

Kinase Reaction:

-

In a microcentrifuge tube, combine the assay buffer, prepared lipid vesicles, PKC substrate peptide, and the purified PKC enzyme.

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 10-20 minutes).[8]

-

-

Stopping the Reaction and Quantification:

-

Stop the reaction by spotting an aliquot of the mixture onto a P81 phosphocellulose paper.

-

Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.[8]

-

Quantify the incorporated radioactivity on the P81 paper using a scintillation counter to determine PKC activity.

-

Experimental Workflow for In Vitro PKC Assay

Caption: Workflow for a radioactive in vitro Protein Kinase C (PKC) activity assay.

Determination of Critical Micelle Concentration (CMC)

Materials:

-

This compound (DLG)

-

Deionized water or appropriate buffer

-

Tensiometer

Procedure:

-

Prepare a series of DLG solutions of varying concentrations in deionized water or buffer.

-

Measure the surface tension of each solution using a tensiometer.

-

Plot the surface tension as a function of the logarithm of the DLG concentration.

-

The CMC is the concentration at which a sharp break in the curve is observed. Below the CMC, the surface tension decreases significantly with increasing DLG concentration. Above the CMC, the surface tension remains relatively constant.[9]

Conclusion

This compound is a well-characterized diacylglycerol with defined physical, chemical, and biochemical properties. Its ability to activate Protein Kinase C makes it an invaluable tool for research in cellular signaling. The data and protocols provided in this technical guide offer a solid foundation for scientists and researchers working with this important lipid molecule.

References

- 1. This compound - Echelon Biosciences [echelon-inc.com]

- 2. benchchem.com [benchchem.com]

- 3. Liposomes: Protocol [inanobotdresden.github.io]

- 4. benchchem.com [benchchem.com]

- 5. amsbio.com [amsbio.com]

- 6. Rapid Determination of Surfactant Critical Micelle Concentrations Using Pressure-Driven Flow with Capillary Electrophoresis Instrumentation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. Critical micelle concentration - Wikipedia [en.wikipedia.org]

A Technical Guide to 1,2-Dilauroyl-sn-glycerol: Synthesis, Structure, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical structure, and biological role of 1,2-Dilauroyl-sn-glycerol. The information is tailored for researchers, scientists, and professionals involved in drug development and related fields, with a focus on detailed experimental protocols, data presentation, and visualization of key pathways.

Chemical Structure and Properties

This compound is a diacylglycerol (DAG) that is composed of a glycerol backbone with two lauric acid (a 12-carbon saturated fatty acid) chains esterified at the sn-1 and sn-2 positions. The "sn" designation refers to the stereospecific numbering of the glycerol molecule, which is crucial for its biological activity. The primary alcohol at the sn-3 position remains unesterified.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| Chemical Formula | C27H52O5 |

| Molecular Weight | 456.70 g/mol [1] |

| Appearance | White to off-white solid[1] |

| Melting Point | ~47°C |

| Boiling Point | 531.0 ± 17.0 °C at 760 mmHg |

| Solubility | DMF: 20 mg/ml, DMSO: 7 mg/ml, Ethanol: 30 mg/ml, PBS (pH 7.2): 0.25 mg/ml[2] |

| Storage | Store at -20°C for long-term stability[2] |

Spectral Data

1H NMR: The proton NMR spectrum is expected to show characteristic signals for the glycerol backbone protons and the lauroyl fatty acid chains. The glycerol protons would typically appear in the range of 3.5-5.5 ppm. The methylene protons of the lauroyl chains would produce a large signal around 1.2-1.3 ppm, with the alpha-methylene protons (adjacent to the carbonyl group) shifted downfield to approximately 2.3 ppm. The terminal methyl protons of the lauroyl chains would be observed upfield around 0.8-0.9 ppm.

13C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbons of the ester groups around 172-174 ppm. The carbons of the glycerol backbone would resonate in the 60-75 ppm region. The various methylene carbons of the lauroyl chains would appear in the 22-35 ppm range, and the terminal methyl carbons would be seen at approximately 14 ppm.

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the mass of the molecule, along with fragmentation patterns characteristic of the loss of the fatty acid chains.

Synthesis of this compound

The chemical synthesis of this compound can be achieved through a multi-step process that involves the protection of a glycerol derivative, followed by esterification with lauric acid, and subsequent deprotection. A representative experimental protocol is detailed below.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general methods for the synthesis of 1,2-diacyl-sn-glycerols.

Materials:

-

sn-3-Benzyl-glycerol

-

Lauroyl chloride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Palladium on carbon (10% Pd/C)

-

Hydrogen gas (H2)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

-

Celite

Step 1: Esterification of sn-3-Benzyl-glycerol

-

In a round-bottom flask under an inert atmosphere (e.g., Argon), dissolve sn-3-Benzyl-glycerol in anhydrous DCM and anhydrous pyridine.

-

Cool the reaction mixture to 0°C using an ice bath.

-

Slowly add lauroyl chloride dropwise to the stirred solution.

-

Allow the reaction to gradually warm to room temperature and continue stirring overnight.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until all the starting material has been consumed.

-

Quench the reaction by adding water.

-

Extract the organic layer and wash it sequentially with dilute HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1,2-Dilauroyl-3-benzyl-sn-glycerol.

Step 2: Deprotection (Debenzylation)

-

Dissolve the crude product from the previous step in ethyl acetate.

-

Carefully add 10% Pd/C catalyst to the solution.

-

Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

-

Stir the reaction mixture vigorously at room temperature for 4-6 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

Step 3: Purification

-

Purify the crude product using silica gel column chromatography.

-

Elute with a gradient of hexane/ethyl acetate to isolate the pure this compound.

-

Combine the pure fractions and evaporate the solvent to obtain the final product.

-

Confirm the purity and identity of the final product using 1H-NMR, 13C-NMR, and mass spectrometry.

Synthesis Workflow Diagram

Caption: Chemical synthesis workflow for this compound.

Biological Role and Signaling Pathway

This compound, as a diacylglycerol, is a crucial second messenger in various cellular signaling pathways. It is primarily known for its role in activating Protein Kinase C (PKC).

Diacylglycerol-Protein Kinase C (DAG-PKC) Signaling Pathway

Diacylglycerols are generated at the plasma membrane through the hydrolysis of phospholipids, such as phosphatidylinositol 4,5-bisphosphate (PIP2), by the enzyme Phospholipase C (PLC). The binding of DAG to the C1 domain of PKC recruits the enzyme to the cell membrane and allosterically activates it. Activated PKC then phosphorylates a wide array of downstream protein substrates on serine and threonine residues, leading to the regulation of diverse cellular processes including cell proliferation, differentiation, apoptosis, and inflammation.

Signaling Pathway Diagram

Caption: The Diacylglycerol (DAG) - Protein Kinase C (PKC) signaling pathway.

References

The Pivotal Role of 1,2-Dilauroyl-sn-glycerol in Lipid Bilayer Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the function and application of 1,2-Dilauroyl-sn-glycerol (DLG), a saturated diacylglycerol (DAG), in the study of lipid bilayers. DLG serves as a crucial tool for investigating the biophysical properties of cell membranes and the intricate signaling pathways that govern cellular function. Its unique molecular structure allows researchers to probe the effects of membrane curvature, lipid packing, and phase behavior, offering insights into fundamental biological processes and providing a platform for drug development.

Biophysical Impact of this compound on Lipid Bilayers

This compound is a lipid molecule composed of a glycerol backbone with two lauric acid (12:0) chains esterified at the sn-1 and sn-2 positions. The absence of a bulky polar head group gives DLG a conical molecular shape, which is the primary determinant of its significant influence on the architecture and dynamics of lipid bilayers.

Induction of Negative Membrane Curvature

The conical shape of DLG molecules introduces negative curvature stress into the lipid bilayer. This property is crucial for mimicking and studying cellular processes that involve membrane bending, such as vesicle formation, endocytosis, and exocytosis. The accumulation of DAGs in specific membrane leaflets can drive the formation of highly curved structures, a fundamental aspect of cellular trafficking and signaling.

Modulation of Lipid Packing and Phase Behavior

As a saturated diacylglycerol, DLG can influence the packing of neighboring phospholipids. In model lipid bilayers, the incorporation of long-chain DAGs has been demonstrated to induce lateral phase separation, leading to the formation of distinct lipid domains with different fluidities. This phenomenon is significant for understanding the formation of lipid rafts and the spatial organization of membrane proteins.

Table 1: Physical Properties of Saturated Phosphatidylcholines

| Lipid | Acyl Chains | Phase Transition Temperature (Tm) (°C) |

| 1,2-Dilauroyl-sn-glycero-3-phosphocholine (DLPC) | 12:0 | -1 |

| 1,2-Dimyristoyl-sn-glycero-3-phosphocholine (DMPC) | 14:0 | 24 |

| 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) | 16:0 | 41 |

| 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) | 18:0 | 55 |

Note: This data is for phosphatidylcholines, not this compound. The Tm of DLG itself is not well-documented in the context of lipid bilayers.

Table 2: Influence of Lipid Composition on Bilayer Thickness and Area per Lipid

| Lipid Composition | Bilayer Thickness (Å) | Area per Lipid (Ų) | Technique |

| DOPC | 36.9 ± 0.4 | 72.4 ± 0.5 | SANS/SAXS |

| DPPC (at 50°C) | 39.0 ± 0.5 | 64.0 ± 1.0 | SANS/SAXS |

| DLPC (at 20°C) | 35.0 ± 1.0 | 63.2 ± 0.5 | Molecular Dynamics |

Note: This table presents data for pure lipid bilayers. The addition of DLG is expected to modulate these values, though specific quantitative effects are not well-documented.

Role in Cellular Signaling: The IP3/DAG Pathway

Beyond its structural effects, DLG's parent molecule, diacylglycerol, is a critical second messenger in the phosphoinositide signaling pathway. This pathway is initiated by the activation of G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a minor phospholipid in the plasma membrane, to generate two second messengers: inositol 1,4,5-trisphosphate (IP3) and DAG.

While IP3 diffuses into the cytosol to trigger the release of calcium from the endoplasmic reticulum, DAG remains in the plasma membrane. Here, it recruits and activates a family of serine/threonine kinases known as Protein Kinase C (PKC). The activation of PKC initiates a cascade of phosphorylation events that regulate a wide array of cellular processes, including cell growth, differentiation, proliferation, and apoptosis.

Below is a diagram illustrating the core components of the IP3/DAG signaling pathway.

Experimental Protocols for Lipid Bilayer Studies with this compound

The following sections provide detailed methodologies for key experiments involving the use of DLG in model lipid bilayers.

Preparation of Large Unilamellar Vesicles (LUVs) by Extrusion

This protocol describes the preparation of LUVs containing DLG using the extrusion method.

Materials:

-

Primary phospholipid (e.g., DOPC, DPPC) in chloroform

-

This compound (DLG) in chloroform

-

Hydration buffer (e.g., 10 mM Tris, 100 mM NaCl, pH 7.4)

-

Glass vials

-

Rotary evaporator or nitrogen/argon stream

-

Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Heating block

Procedure:

-

Lipid Film Preparation:

-

In a clean, round-bottom flask, combine the desired molar ratio of the primary phospholipid and DLG from their chloroform stocks.

-

Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inside of the flask. Alternatively, the solvent can be evaporated under a gentle stream of nitrogen or argon gas.

-

Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Warm the hydration buffer to a temperature above the gel-to-liquid crystalline phase transition temperature (Tm) of the lipid mixture. Since the Tm of DLG in mixtures is not well-defined, a temperature above the Tm of the primary phospholipid is recommended (e.g., > 41°C for DPPC).

-

Add the warm buffer to the lipid film and vortex vigorously to form a milky suspension of multilamellar vesicles (MLVs).

-

To improve hydration, the MLV suspension can be subjected to several freeze-thaw cycles by alternately placing it in liquid nitrogen and a warm water bath.

-

-

Extrusion:

-

Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes according to the manufacturer's instructions.

-

Heat the extruder and syringes to the same temperature as the hydration buffer.

-

Load the MLV suspension into one of the syringes and pass it through the membranes to the other syringe.

-

Repeat this extrusion process an odd number of times (e.g., 11-21 passes) to ensure a homogenous population of LUVs.

-

The resulting LUV suspension should be translucent.

-

Formation of Supported Lipid Bilayers (SLBs) by Vesicle Fusion

This protocol details the formation of an SLB containing DLG on a solid substrate.

Materials:

-

LUV suspension containing DLG (prepared as in 3.1)

-

Solid substrate (e.g., glass coverslip, mica)

-

Vesicle fusion buffer (e.g., 10 mM Tris, 100 mM NaCl, 2 mM CaCl2, pH 7.4)

-

Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION REQUIRED ) or other cleaning agents (e.g., RCA-1)

-

Deionized water

-

Nitrogen or argon gas

Procedure:

-

Substrate Cleaning:

-

Thoroughly clean the substrate to create a hydrophilic surface. For glass, this can be achieved by immersion in Piranha solution for 10-15 minutes, followed by extensive rinsing with deionized water and drying under a stream of nitrogen. Warning: Piranha solution is extremely corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood.

-

For mica, a freshly cleaved surface is typically sufficient.

-

-

Vesicle Fusion:

-

Place the clean substrate in a suitable chamber.

-

Add the vesicle fusion buffer to the chamber. The presence of divalent cations like Ca2+ is often crucial to induce vesicle rupture and fusion.

-

Add the LUV suspension to the buffer to a final lipid concentration of approximately 0.1-0.5 mg/mL.

-

Incubate at a temperature above the Tm of the lipid mixture for 30-60 minutes.

-

Gently rinse the surface with vesicle fusion buffer without CaCl2 to remove any unfused vesicles.

-

The SLB is now formed and should be kept hydrated at all times.

-

Measurement of Membrane Fluidity using Fluorescence Anisotropy

This method can be used to assess the effect of DLG on the fluidity of a lipid bilayer.

Materials:

-

LUV suspension containing DLG

-

Fluorescent probe (e.g., 1,6-diphenyl-1,3,5-hexatriene (DPH) or 1-(4-trimethylammoniumphenyl)-6-phenyl-1,3,5-hexatriene (TMA-DPH))

-

Spectrofluorometer with polarization filters

Procedure:

-

Probe Incorporation:

-

Add a small aliquot of the fluorescent probe stock solution (in a suitable solvent like methanol or DMF) to the LUV suspension while vortexing. The final probe-to-lipid ratio should be low (e.g., 1:500) to avoid self-quenching.

-

Incubate the mixture in the dark for at least 30 minutes to allow for complete incorporation of the probe into the lipid bilayers.

-

-

Anisotropy Measurement:

-

Set the excitation and emission wavelengths appropriate for the chosen probe (e.g., for DPH, excitation ~360 nm, emission ~430 nm).

-

Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (IVV) and horizontally (IVH).

-

Measure the intensities with the excitation polarizer oriented horizontally and the emission polarizer oriented vertically (IHV) and horizontally (IHH) to determine the G-factor (G = IHV / IHH).

-

-

Calculation:

-

Calculate the steady-state fluorescence anisotropy (r) using the following equation: r = (IVV - G * IVH) / (IVV + 2 * G * IVH)

-

A higher anisotropy value indicates lower membrane fluidity (more ordered), while a lower value indicates higher fluidity (more disordered).

-

Conclusion

This compound is an invaluable tool for researchers in the fields of membrane biophysics and cell signaling. Its ability to modulate membrane curvature and lipid organization provides a means to dissect the complex interplay between membrane structure and function. Furthermore, as a stable analog of the second messenger diacylglycerol, DLG allows for detailed investigations into the activation mechanisms of key signaling proteins like PKC. While more quantitative data on the specific effects of DLG in various lipid systems are needed, the experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for its effective use in advancing our understanding of lipid bilayer dynamics and cellular communication.

A Technical Guide to the Purity and Stability of 1,2-Dilauroyl-sn-glycerol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purity and stability of 1,2-Dilauroyl-sn-glycerol (DLG), a critical diacylglycerol (DAG) involved in cellular signaling. Understanding the physicochemical properties of DLG is paramount for its effective application in research and pharmaceutical development, ensuring the reliability and reproducibility of experimental outcomes. This document details methods for purity assessment, stability considerations, and the primary signaling pathway in which DLG participates.

Physicochemical Properties and Purity

This compound is a saturated diacylglycerol containing two lauric acid (12:0) fatty acid chains esterified to the sn-1 and sn-2 positions of the glycerol backbone. Its purity is a critical parameter, as isomeric impurities can lead to non-specific biological effects. Commercial preparations of DLG typically exhibit high purity, as summarized in the table below.

Table 1: Summary of Quantitative Data for this compound Purity

| Parameter | Typical Value | Analytical Method |

| Purity | >98% | HPLC, NMR[1][2] |

| Purity | ≥98% | Not Specified[3] |

| Purity | >99% | Not Specified |

| Purity | 99.95% | Not Specified |

Stability and Storage

The stability of this compound is primarily influenced by temperature, storage solvent, and pH. The principal degradation pathway is acyl migration, an intramolecular rearrangement forming the more thermodynamically stable 1,3-Dilauroyl-sn-glycerol isomer.[4][5] This isomerization can significantly impact the biological activity of the compound.

Table 2: Stability and Recommended Storage Conditions for this compound

| Form | Storage Temperature | Duration |

| Crystalline Solid / Powder | -20°C | ≥ 4 years[3] |

| Crystalline Solid / Powder | -20°C | 3 years[2] |

| In Solvent | -80°C | 6 months[2] |

| In Solvent | -20°C | 1 month[2] |

To minimize degradation, it is recommended to store this compound as a solid at -20°C under an inert atmosphere.[4] If solutions are necessary, they should be prepared fresh in a non-polar aprotic solvent and used promptly.[4]

Experimental Protocols

Accurate assessment of the purity and stability of this compound requires robust analytical methods. The following sections detail protocols for Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).

Workflow for Purity and Stability Assessment

The general workflow for assessing the purity and stability of this compound involves sample preparation followed by chromatographic analysis to separate and quantify the parent compound and its potential degradation products.

Caption: General workflow for purity and stability analysis of DLG.

Thin-Layer Chromatography (TLC) for Isomer Separation

TLC is a rapid and effective method for the qualitative assessment of this compound purity and for monitoring acyl migration. To prevent on-plate isomerization, it is crucial to use silica gel plates impregnated with boric acid.[4][6]

Methodology:

-

Plate Preparation: Immerse silica gel plates in a 2.3% solution of boric acid in methanol. Allow the plates to dry completely at 100°C for 10 minutes.[6]

-

Sample Application: Dissolve the this compound sample in a suitable solvent (e.g., chloroform) and apply it to the plate.

-

Development: Develop the plate in a chamber equilibrated with a mobile phase of chloroform/acetone (96:4, v/v).[4][6]

-

Visualization: After development, dry the plate and visualize the spots by spraying with a primuline solution (5 mg in 100 ml of acetone/water, 80/20, v/v) and viewing under UV light.[6] The 1,2-isomer will have a lower Rf value than the 1,3-isomer.

High-Performance Liquid Chromatography (HPLC)

HPLC provides a quantitative measure of purity and can effectively separate diacylglycerol isomers. A reversed-phase column is typically employed.

Methodology:

-

Column: C18 reversed-phase column (e.g., Lichrosphere 100RP-18, 5µm).[7]

-

Mobile Phase: Isocratic elution with acetonitrile/isopropanol (95:5, v/v).[7]

-

Flow Rate: 1.0 mL/min.[7]

-

Detection: UV detection at 205 nm.[8]

-

Quantification: Peak areas are used to determine the relative amounts of 1,2- and 1,3-Dilauroyl-sn-glycerol.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis of diacylglycerols requires a derivatization step to increase their volatility. This method is highly sensitive and provides structural information.

Methodology:

-

Derivatization: Convert the diacylglycerol to a more volatile derivative, such as a trimethylsilyl (TMS) ether.[9] This can be achieved by reacting the sample with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) at 70°C for 30 minutes.[9]

-

GC Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm) is suitable.[9]

-

Injector Temperature: 280°C.[9]

-

Oven Program: Start at 150°C, hold for 2 minutes, ramp to 320°C at 10°C/min, and hold for 10 minutes.[9]

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.[9]

-

MS Interface Temperature: 300°C.[9]

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[9]

-

Quantification: Monitor characteristic ions of the derivatized this compound.

Role in Signaling Pathways

1,2-Diacylglycerols are crucial second messengers in various cellular signaling cascades. A primary and well-characterized role of DLG is the activation of Protein Kinase C (PKC).[1][10][11]

Protein Kinase C (PKC) Activation Pathway

The activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) can lead to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, to generate two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), such as this compound.[12] IP3 diffuses into the cytosol to mobilize intracellular calcium, while DAG remains in the plasma membrane. The increase in intracellular calcium and the presence of DAG synergistically activate PKC, which then phosphorylates a multitude of downstream protein substrates, leading to various cellular responses.[12]

Caption: Canonical Protein Kinase C (PKC) signaling pathway activated by DAG.

References

- 1. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. benchchem.com [benchchem.com]

- 5. research.monash.edu [research.monash.edu]

- 6. TLC of acylglycerols | Cyberlipid [cyberlipid.gerli.com]

- 7. DAG molecular species | Cyberlipid [cyberlipid.gerli.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Diacylglycerol/protein kinase C signalling: a mechanism for insulin resistance? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Interactions of 1,2-Dilauroyl-sn-glycerol with Lipid-Binding Proteins

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dilauroyl-sn-glycerol (DLG) is a saturated diacylglycerol (DAG) that plays a significant role as a second messenger in a multitude of cellular signaling pathways. As a key lipid signaling molecule, DLG is instrumental in the activation of a variety of lipid-binding proteins, most notably Protein Kinase C (PKC) isoforms and Ras Guanyl Nucleotide-Releasing Proteins (RasGRPs). This technical guide provides a comprehensive overview of the interactions between DLG and these key protein families. It includes a summary of the available quantitative data on DAG-protein interactions, detailed experimental protocols for studying these interactions, and visual representations of the core signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals involved in cell biology, biochemistry, and drug discovery, offering insights into the mechanisms of DAG-mediated signal transduction.

Introduction: The Role of this compound in Cellular Signaling

Diacylglycerols are a class of lipid molecules that are transiently produced at the plasma membrane in response to extracellular stimuli. The hydrolysis of membrane phospholipids, primarily phosphatidylinositol 4,5-bisphosphate (PIP2), by phospholipase C (PLC) generates DAG and inositol trisphosphate (IP3). While IP3 diffuses into the cytoplasm to regulate intracellular calcium levels, DAG remains within the membrane, where it functions as a crucial platform for the recruitment and activation of specific downstream effector proteins.

This compound, with its two 12-carbon lauroyl chains, is a saturated DAG that effectively mimics the action of endogenous DAGs. Its primary mechanism of action is through the binding to the conserved C1 domain, a cysteine-rich zinc-finger motif found in a variety of signaling proteins. This interaction induces a conformational change in the target protein, leading to its activation and the initiation of downstream signaling cascades that regulate a wide array of cellular processes, including cell proliferation, differentiation, apoptosis, and immune responses.

Quantitative Data on Diacylglycerol-Protein Interactions

While specific quantitative binding data for this compound is limited in the literature, studies on structurally similar saturated diacylglycerols provide valuable insights into its interaction with lipid-binding proteins. The affinity of DAGs for C1 domains is influenced by the length and saturation of their acyl chains. Research has indicated that for saturated 1,2-diacylglycerols, the optimal acyl chain length for Protein Kinase C (PKC) binding is approximately 14 carbons.[1] This suggests that DLG, with its 12-carbon chains, is a physiologically relevant activator of PKC.

The following table summarizes representative quantitative data for the interaction of various diacylglycerols with key lipid-binding proteins. This data is provided to offer a comparative context for the potential interactions of DLG.

| Diacylglycerol Analog | Protein/Domain | Method | Affinity (Kd) / Activation | Reference(s) |

| 1,2-Dioctanoyl-sn-glycerol | Protein Kinase Cα | Phorbol Ester Binding Assay | Reduced potency in displacing [3H]phorbol 12,13-dibutyrate binding compared to other PKC isoforms.[1] | [1] |

| 1,2-Dioctanoyl-sn-glycerol | Protein Kinase Cα | Mixed Micelle Kinase Assay | Poorer activator of PKCα compared to a mixture of PKC isoforms.[1] | [1] |

| Di-octanoyl-sn-1,2-glycerol | PKCδ C1B Domain | X-ray Crystallography | Forms a stable complex, revealing stereospecific binding.[2] | [2] |

| Various Saturated DAGs | Protein Kinase C | Phorbol Ester Binding Assay | Optimal acyl chain length for binding is around 14 carbons.[1] | [1] |

Key Lipid-Binding Protein Interactions

Protein Kinase C (PKC) Family

The most well-characterized targets of DLG are the conventional (cPKC: α, β, γ) and novel (nPKC: δ, ε, η, θ) isoforms of Protein Kinase C.[3] The binding of DLG to the C1 domain of these PKC isoforms induces their translocation from the cytosol to the plasma membrane. For cPKCs, this activation is synergistic with an increase in intracellular calcium, which binds to the C2 domain. Once at the membrane, the pseudosubstrate is released from the catalytic site, leading to the phosphorylation of a wide range of downstream protein substrates.

Signaling Pathway: PKC Activation by this compound

Ras Guanyl Nucleotide-Releasing Proteins (RasGRPs)

RasGRPs are a family of guanine nucleotide exchange factors (GEFs) for the small GTPase Ras.[4] These proteins possess a C1 domain that binds to DAG, including DLG, leading to their recruitment to the plasma membrane.[5][6] At the membrane, RasGRPs activate Ras by promoting the exchange of GDP for GTP. Activated Ras then initiates downstream signaling cascades, such as the MAPK/ERK pathway, which are critical for cell proliferation and differentiation.[5] The activation of RasGRPs by DLG provides a crucial link between lipid signaling and Ras-mediated pathways.[7]

Signaling Pathway: RasGRP-Mediated Ras Activation

Experimental Protocols

In Vitro Protein Kinase C (PKC) Activity Assay

This protocol describes a radiometric method to measure the phosphotransferase activity of PKC in the presence of DLG.

Materials:

-

Purified PKC isoform

-

This compound (DLG)

-

Phosphatidylserine (PS)

-

Chloroform

-

Nitrogen gas

-

Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT)

-

PKC substrate peptide (e.g., Ac-MBP(4-14))

-

[γ-³²P]ATP

-

Stop Solution (e.g., 75 mM H₃PO₄)

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Acetone

-

Scintillation fluid and counter

Procedure:

-

Lipid Vesicle Preparation:

-

In a glass tube, combine DLG and PS (e.g., at a 1:4 molar ratio) from their chloroform stocks.

-

Evaporate the solvent under a gentle stream of nitrogen to form a thin lipid film.

-

Further dry the film under vacuum for at least 30 minutes.

-

Resuspend the lipid film in Assay Buffer.

-

Sonicate the suspension on ice to create small unilamellar vesicles.[8]

-

-

Kinase Reaction:

-

In a microcentrifuge tube on ice, combine the kinase assay buffer, prepared lipid vesicles, purified PKC isoform, and the PKC substrate peptide.

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 10-20 minutes).[9]

-

-

Stopping the Reaction and Quantification:

-

Terminate the reaction by spotting an aliquot of the reaction mixture onto a P81 phosphocellulose paper.[9]

-

Wash the P81 papers multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.[8]

-

Perform a final wash with acetone and allow the papers to dry.

-

Measure the incorporated radioactivity using a scintillation counter.[8]

-

Experimental Workflow: In Vitro PKC Assay

Liposome Co-sedimentation Assay for Protein Binding

This protocol is used to qualitatively or semi-quantitatively assess the binding of a protein to liposomes containing DLG.[10][11]

Materials:

-

Purified recombinant protein of interest (e.g., a C1 domain-containing protein)

-

This compound (DLG)

-

Structural phospholipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine, DOPC)

-

Chloroform

-

Nitrogen gas

-

Extrusion buffer (e.g., 25 mM HEPES, pH 7.5, 150 mM KCl)

-

Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Ultracentrifuge with appropriate rotor

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Liposome Preparation:

-

Prepare lipid mixtures in chloroform with and without DLG (e.g., DOPC alone and DOPC with 5 mol% DLG).

-

Dry the lipid films under nitrogen and then under vacuum.

-

Rehydrate the films in extrusion buffer to form multilamellar vesicles (MLVs).

-

Generate large unilamellar vesicles (LUVs) by extruding the MLV suspension through a polycarbonate membrane.[11]

-

-

Binding Reaction:

-

Incubate the purified protein with the prepared liposomes (both control and DLG-containing) at room temperature for a set time (e.g., 30 minutes).

-

-

Co-sedimentation:

-

Pellet the liposomes and any bound protein by ultracentrifugation (e.g., 100,000 x g for 30 minutes).[10]

-

-

Analysis:

-

Carefully separate the supernatant (containing unbound protein) from the pellet (containing liposomes and bound protein).

-

Resuspend the pellet in buffer.

-

Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE and Western blotting using an antibody against the protein of interest. An increase in the protein signal in the pellet fraction in the presence of DLG indicates binding.

-

Experimental Workflow: Liposome Co-sedimentation Assay

Conclusion

This compound is a valuable tool for dissecting the intricate signaling pathways mediated by diacylglycerols. Its ability to activate key lipid-binding proteins like PKC and RasGRP underscores its importance in cellular regulation. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers to investigate the specific roles of DLG and other DAGs in health and disease. Further research to obtain more precise quantitative data on the binding affinities of DLG with various protein isoforms will be crucial for a more complete understanding of its signaling functions and for the development of targeted therapeutics.

References

- 1. Evidence that protein kinase C alpha has reduced affinity towards 1,2-dioctanoyl-sn-glycerol: the effects of lipid activators on phorbol ester binding and kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural anatomy of Protein Kinase C C1 domain interactions with diacylglycerol and other agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. C1 domains exposed: from diacylglycerol binding to protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. RasGRP, a Ras guanyl nucleotide- releasing protein with calcium- and diacylglycerol-binding motifs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Diacylglycerol-Protein Kinase C-RasGRP1 Pathway Directs Ras Activation upon Antigen Receptor Stimulation of T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. RasGRP links T-cell receptor signaling to Ras - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regulation and Function of the RasGRP Family of Ras Activators in Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Determination of Sec18-Lipid Interactions by Liposome-Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Role of 1,2-Dilauroyl-sn-glycerol in Phospholipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dilauroyl-sn-glycerol (DLG) is a saturated diacylglycerol (DAG) composed of a glycerol backbone with lauric acid (12:0) esterified at the sn-1 and sn-2 positions.[1] As a key second messenger, DLG plays a pivotal role in a multitude of cellular signaling pathways, primarily through the activation of Protein Kinase C (PKC).[2][3] This technical guide provides an in-depth analysis of the function of DLG in phospholipid metabolism, its involvement in signal transduction, and its metabolic fate. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development endeavors.

Endogenously, 1,2-diacylglycerols are produced through the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC).[2][4][5] DLG, as a synthetic analog, allows for the specific and controlled activation of DAG-dependent signaling pathways, making it an invaluable tool for studying cellular processes such as proliferation, differentiation, and apoptosis.[6]

The Signaling Role of this compound: The Protein Kinase C Pathway

The primary signaling function of DLG is the activation of the Protein Kinase C (PKC) family of serine/threonine kinases.[2][3] Conventional and novel PKC isoforms possess a C1 domain that directly binds to DAG, leading to a conformational change that relieves autoinhibition and activates the kinase.[7] This activation is a critical step in a cascade of phosphorylation events that regulate numerous cellular functions.

Signaling Pathway of DLG-Mediated PKC Activation

Caption: DLG-mediated activation of the PKC signaling pathway.

Upon generation at the plasma membrane, DLG recruits and activates PKC, which then phosphorylates a variety of downstream target proteins. Key substrates include Myristoylated Alanine-Rich C Kinase Substrate (MARCKS), Extracellular signal-Regulated Kinase (ERK), and Protein Kinase D (PKD).[2][8][9] The phosphorylation of these and other substrates ultimately leads to diverse cellular responses.

Metabolic Fate of this compound

DLG is not only a signaling molecule but also a key intermediate in phospholipid metabolism. Its metabolic fate is primarily determined by two key enzymes: Diacylglycerol Kinase (DGK) and Diacylglycerol Acyltransferase (DGAT).

Metabolic Pathways of DLG

Caption: Metabolic fate of this compound.

-

Phosphorylation by Diacylglycerol Kinase (DGK): DLG can be phosphorylated by DGK to form phosphatidic acid (PA).[4][5] This reaction not only terminates the DAG signal but also produces another important lipid second messenger, PA, which is a precursor for the synthesis of other phospholipids.[10][11]

-

Acylation by Diacylglycerol Acyltransferase (DGAT): DLG serves as a substrate for DGAT, which catalyzes the addition of a third fatty acyl chain to produce triacylglycerol (TAG), the primary form of energy storage in cells.[8][12]

-

Synthesis of Phosphatidylcholine: DLG is a crucial precursor in the de novo synthesis of phosphatidylcholine (PC), a major component of cellular membranes.[11][13] The enzyme cholinephosphotransferase transfers a phosphocholine headgroup from CDP-choline to DLG to form PC.[13]

Quantitative Data on DLG Activity

The potency of diacylglycerols in activating PKC can vary depending on the fatty acid composition. While specific dose-response curves for this compound are not extensively reported, data from similar saturated diacylglycerols provide valuable insights.

| Parameter | Value | PKC Isoform | Cell Line/System | Reference |

| PKC Activation | ||||

| Optimal Concentration | 30 mol% | PKCα | Model membrane | [14][15] |

| Cell Proliferation | ||||

| IC50 (Glycerol) | 2-4% | Not specified | Various cancer cell lines | [16] |

Note: Data for a similar saturated diacylglycerol, 1,2-dimyristoyl-sn-glycerol, is used for PKC activation. The cell proliferation data is for glycerol, the backbone of DLG, and indicates a potential anti-proliferative effect at high concentrations.

Experimental Protocols

In Vitro Protein Kinase C (PKC) Assay

This protocol outlines a method to measure the activity of purified PKC in response to DLG.

Materials:

-

Purified PKC isoform

-

This compound (DLG)

-

Phosphatidylserine (PS)

-

PKC substrate peptide (e.g., Ac-MBP(4-14))

-

[γ-³²P]ATP

-

Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT)

-

Stop solution (e.g., 75 mM H₃PO₄)

-

P81 phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare Lipid Vesicles:

-

In a glass tube, mix DLG and PS in chloroform at the desired molar ratio (e.g., 1:4).

-

Evaporate the chloroform under a stream of nitrogen to form a thin lipid film.

-

Resuspend the lipid film in assay buffer by vortexing and sonication to create small unilamellar vesicles.

-

-

Kinase Reaction:

-

In a microcentrifuge tube on ice, combine the assay buffer, prepared lipid vesicles, and the PKC substrate peptide.

-

Add the purified PKC enzyme.

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate at 30°C for 10-20 minutes.

-

-

Stopping the Reaction and Quantification:

-

Stop the reaction by spotting an aliquot of the reaction mixture onto a labeled P81 phosphocellulose paper.

-

Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity on the P81 paper using a scintillation counter.

-

Cell Proliferation Assay (MTT Assay)

This protocol measures the effect of DLG on cell viability and proliferation.

Materials:

-

Cell line of interest (e.g., MCF-7 breast cancer cells)

-

This compound (DLG)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

-

Treatment:

-

Prepare serial dilutions of DLG in complete medium.

-

Replace the medium in the wells with the DLG-containing medium or control medium.

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Measurement:

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

-

Conclusion

This compound is a multifaceted molecule that functions as both a critical second messenger in signal transduction and a central intermediate in phospholipid metabolism. Its ability to activate Protein Kinase C makes it a powerful tool for dissecting cellular signaling pathways. Furthermore, its role as a precursor for the synthesis of other key lipids underscores its importance in maintaining cellular homeostasis. The information and protocols provided in this technical guide offer a comprehensive resource for researchers and drug development professionals seeking to understand and manipulate the complex roles of DLG in cellular function. Further investigation into the specific quantitative effects of DLG on various PKC isoforms and cell types will undoubtedly provide deeper insights into its therapeutic potential.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evidence that protein kinase C alpha has reduced affinity towards 1,2-dioctanoyl-sn-glycerol: the effects of lipid activators on phorbol ester binding and kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Echelon Biosciences [echelon-inc.com]

- 5. amsbio.com [amsbio.com]

- 6. Phospholipase C and protein kinase C involvement in mouse embryonic stem-cell proliferation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. PKC phosphorylates MARCKS Ser159 not only directly but also through RhoA/ROCK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. MARCKS phosphorylation by PKC strongly impairs cell polarity in the chick neural plate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Diacylglycerol Kinases as Sources of Phosphatidic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aocs.org [aocs.org]

- 12. Studies on the Substrate and Stereo/Regioselectivity of Adipose Triglyceride Lipase, Hormone-sensitive Lipase, and Diacylglycerol-O-acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Major Sites of Cellular Phospholipid Synthesis and Molecular Determinants of Fatty Acid and Lipid Head Group Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 1,2-Dilauroyl-sn-glycero-3-phosphocholine | C32H64NO8P | CID 512874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Correlation between protein kinase C alpha activity and membrane phase behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of cell proliferation by glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 1,2-Dilauroyl-sn-glycerol in Protein Kinase C (PKC) Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Kinase C (PKC) is a family of serine/threonine kinases that play a critical role in a variety of cellular signaling pathways, including cell proliferation, differentiation, apoptosis, and gene expression.[1] The activation of conventional and novel PKC isoforms is dependent on the second messenger diacylglycerol (DAG).[2][3] 1,2-Dilauroyl-sn-glycerol is a synthetic diacylglycerol analog that effectively mimics the action of endogenous DAG, making it an invaluable tool for the in vitro study of PKC activation and for screening potential PKC modulators.[3] These application notes provide detailed protocols for the use of this compound in in vitro PKC activity assays.

Principle of PKC Activation by this compound

In an in vitro setting, the activation of conventional PKC (cPKC) isoforms (e.g., α, β, γ) requires the presence of phospholipids, typically phosphatidylserine (PS), and calcium ions (Ca²⁺) in conjunction with a diacylglycerol like this compound.[4][5] Novel PKC (nPKC) isoforms (e.g., δ, ε, η, θ) are also activated by this compound in the presence of PS but are independent of Ca²⁺.[6] Atypical PKC isoforms are not responsive to DAG. This compound activates PKC by binding to the C1 domain of the enzyme, which induces a conformational change that relieves autoinhibition and exposes the catalytic domain for substrate phosphorylation.[1]

Signaling Pathway of In Vitro PKC Activation

The following diagram illustrates the direct activation of a conventional Protein Kinase C isoform by this compound in a simplified in vitro system.

Experimental Protocols

This section provides a detailed methodology for a radiometric in vitro PKC assay using this compound. This protocol is a standard method for quantifying PKC activity by measuring the incorporation of radioactive phosphate from [γ-³²P]ATP into a specific peptide substrate.[4]

Materials and Reagents

| Reagent | Supplier | Catalog # |

| This compound | Echelon Biosciences | L-3122 |

| Phosphatidylserine (PS) | Avanti Polar Lipids | 840032 |

| Purified PKC enzyme | Merck Millipore | 14-434 |

| PKC Substrate Peptide | Merck Millipore | 12-119 |

| [γ-³²P]ATP | PerkinElmer | BLU002A |

| P81 Phosphocellulose Paper | Whatman | 3698-915 |

| Kinase Assay Buffer | See Table 2 | - |

| Stop Solution (e.g., 75 mM H₃PO₄) | - | - |

| Scintillation Fluid | - | - |

Table 1: Materials and Reagents

Preparation of Solutions

Table 2: Kinase Assay Buffer (5X Stock)

| Component | Final Concentration (1X) | Amount for 10 mL (5X) |

|---|---|---|

| HEPES, pH 7.4 | 20 mM | 1 mL of 1 M stock |

| MgCl₂ | 10 mM | 1 mL of 1 M stock |

| CaCl₂ | 1 mM | 100 µL of 1 M stock |

| DTT | 1 mM | 100 µL of 1 M stock |

| ATP | 100 µM | 100 µL of 100 mM stock |

| Nuclease-free H₂O | - | to 10 mL |

Preparation of Lipid Activator (PS/DAG Mixed Micelles)

Proper preparation of lipid micelles is crucial for reproducible results. A common method involves using a detergent like Triton X-100 to create mixed micelles.[7]

-

In a glass tube, combine the desired amounts of this compound and Phosphatidylserine from chloroform stock solutions. A typical molar ratio is 1:4 (DAG:PS).[7]

-

Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the tube.[7]

-

Place the tube under a vacuum for at least 30 minutes to remove any residual solvent.[7]

-

Resuspend the dried lipid film in 10 mM HEPES buffer (pH 7.4) containing 0.3% Triton X-100.[7]

-

Alternate between vortexing for 1 minute and incubating in a 37°C water bath for 3 minutes. Repeat this cycle for approximately 30 minutes or until the lipid film is completely dissolved and the solution is clear. This 10X lipid solution can then be diluted into the final kinase assay reaction.[7]

Experimental Workflow

The following diagram outlines the key steps in the radiometric PKC assay.

Assay Protocol

-

Set Up the Kinase Reaction: On ice, add the following to a microcentrifuge tube:

-

10 µL Substrate Cocktail (containing peptide substrate and buffer).

-

10 µL of the prepared Lipid Activator (or control buffer).

-

10 µL of the enzyme sample (purified PKC).

-

Include controls such as "no enzyme" and "no lipid activator".[1]

-

-

Initiate the Reaction: Prepare a Mg²⁺/ATP mixture containing [γ-³²P]ATP. Start the reaction by adding 10 µL of the Mg²⁺/[γ-³²P]ATP mixture to each tube.[1][8]

-

Incubation: Vortex gently and incubate at 30°C for 10-15 minutes. The reaction should remain in the linear range.[1][8]

-

Stop Reaction and Spot: Stop the reaction by adding 50 µL of Stop Solution. Spot 25 µL of the reaction mixture onto a labeled P81 phosphocellulose paper square.[4]

-

Washing: Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid. Perform a final wash with acetone.[4]

-

Quantification: Place the dried P81 papers into scintillation vials with scintillation fluid. Measure the incorporated radioactivity using a scintillation counter.[4]

Data Presentation

Table 3: Typical Reaction Setup

| Component | Volume (µL) | Final Concentration |

|---|---|---|

| 5X Kinase Assay Buffer | 10 | 1X |

| PKC Substrate Peptide (1 mM) | 5 | 100 µM |

| Lipid Activator (10X) | 5 | 1X |

| Purified PKC Enzyme | 10 | 25-100 ng |

| [γ-³²P]ATP (10X) | 10 | 1X (10 µM ATP) |

| Nuclease-free H₂O | 10 | - |

| Total Volume | 50 | - |

Table 4: Example Data Analysis

| Condition | CPM (Counts Per Minute) | Specific Activity (pmol/min/µg) |

|---|---|---|

| Complete Reaction | 50,000 | Calculated |

| No Lipid Activator | 5,000 | Calculated |

| No Enzyme | 500 | Calculated |

Specific activity is calculated based on the specific activity of the [γ-³²P]ATP and the amount of enzyme used.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| High Background Signal | Non-specific binding of [γ-³²P]ATP to P81 paper. | Ensure thorough washing of the P81 paper. Include a "no enzyme" control to determine the background. |

| Contaminated reagents. | Use fresh, high-quality reagents. | |

| Low PKC Activity | Inactive enzyme. | Use a fresh aliquot of PKC enzyme. Ensure proper storage conditions (-80°C). |

| Improperly prepared lipid activator. | Ensure complete solubilization of the lipid film. Optimize the PS:DAG ratio. | |

| High Well-to-Well Variability | Inaccurate pipetting. | Use calibrated pipettes and proper pipetting techniques. |

| Incomplete mixing of reagents. | Gently vortex or pipette to mix all components of the reaction thoroughly.[7] |

References

- 1. benchchem.com [benchchem.com]

- 2. One moment, please... [immunechem.com]

- 3. This compound - Echelon Biosciences [echelon-inc.com]

- 4. benchchem.com [benchchem.com]

- 5. Interaction of protein kinase C with phosphatidylserine. 2. Specificity and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. merckmillipore.com [merckmillipore.com]

Application Notes and Protocols for the Preparation of 1,2-Dilauroyl-sn-glycerol (DLG) Liposomes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are artificially prepared vesicles composed of a lipid bilayer. Due to their biocompatibility, biodegradability, and ability to encapsulate both hydrophilic and hydrophobic compounds, they are extensively utilized as drug delivery vehicles.[1][2][3] 1,2-Dilauroyl-sn-glycerol (DLG) is a diacylglycerol that can be incorporated into liposomal formulations. Diacylglycerols are important signaling molecules involved in various cellular processes, and their inclusion in liposomes can be leveraged for targeted therapies and research applications.

This document provides a detailed protocol for the preparation of DLG-containing liposomes using the thin-film hydration method followed by extrusion. This method is widely recognized for its versatility in producing liposomes with controlled size and structure.[4][5]

Physicochemical Properties of DLG Liposomes

Table 1: General Expected Characteristics of Liposomes Prepared by Extrusion

| Parameter | Typical Value Range | Significance |

| Vesicle Type | Large Unilamellar Vesicles (LUVs) | Single lipid bilayer, suitable for many drug delivery applications. |

| Particle Size (Diameter) | 50 - 200 nm | Influences circulation time, biodistribution, and cellular uptake.[1] |

| Polydispersity Index (PDI) | < 0.2 | Indicates a narrow and uniform size distribution of the liposome population. |

| Zeta Potential | Dependent on lipid composition and buffer pH | Affects the stability of the liposomal suspension and interactions with biological membranes. |

Experimental Protocols

Protocol 1: Preparation of DLG-Containing Liposomes by Thin-Film Hydration and Extrusion

This protocol outlines the preparation of Large Unilamellar Vesicles (LUVs) incorporating this compound.

Materials:

-

This compound (DLG)

-

Primary phospholipid (e.g., 1,2-Dioleoyl-sn-glycero-3-phosphocholine, DOPC)

-

Cholesterol (optional, for modulating membrane fluidity)

-

Chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v)[2]

-

Hydration buffer (e.g., Phosphate Buffered Saline (PBS), Tris-HCl)

-

Round-bottom flask

-

Rotary evaporator

-

Vacuum desiccator

-

Water bath or heating block

-

Liposome extruder

-

Polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Mixture Preparation:

-

In a clean round-bottom flask, dissolve the desired amounts of DLG, the primary phospholipid (e.g., DOPC), and cholesterol (if used) in chloroform or a chloroform:methanol mixture. Ensure the lipids are completely dissolved to form a clear solution.

-

-

Thin-Film Formation:

-

Hydration:

-

Hydrate the dried lipid film by adding the aqueous hydration buffer. The temperature of the buffer should be above the phase transition temperature (Tm) of the lipid with the highest Tm.[8] Given the low expected Tm of DLG, hydration can typically be performed at room temperature.

-

Agitate the flask to disperse the lipid film, which will lead to the formation of multilamellar vesicles (MLVs).[7] This can be done by gentle swirling or vortexing.

-

-

Size Reduction by Extrusion:

-

To obtain unilamellar vesicles with a uniform size distribution, the MLV suspension is subjected to extrusion.[4][9]

-

Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm).

-

Transfer the MLV suspension to the extruder.

-

Force the suspension through the membrane multiple times (typically 11-21 passes).[9] This process reduces the size and lamellarity of the vesicles, resulting in the formation of LUVs.[10]

-

Table 2: Example Lipid Composition for DLG Liposomes

| Lipid Component | Molar Ratio (%) | Purpose |

| DOPC | 45 | Primary structural phospholipid |

| Cholesterol | 45 | Modulates membrane fluidity and stability |

| DLG | 10 | Active lipid component for signaling studies |

Characterization of DLG Liposomes

Following preparation, it is essential to characterize the liposomes to ensure they meet the desired specifications.

Table 3: Common Techniques for Liposome Characterization

| Parameter | Technique | Principle |

| Particle Size and PDI | Dynamic Light Scattering (DLS) | Measures the fluctuations in scattered light intensity due to the Brownian motion of particles. |

| Zeta Potential | Laser Doppler Velocimetry | Measures the velocity of charged particles in an electric field to determine their surface charge. |

| Morphology | Transmission Electron Microscopy (TEM) / Cryo-TEM | Provides direct visualization of the liposome structure, size, and lamellarity. |

| Encapsulation Efficiency | Spectrophotometry or Chromatography | Quantifies the amount of encapsulated drug or molecule relative to the total amount used. |

Visualizing Workflows and Pathways

Conclusion

The protocol described provides a reliable method for the preparation of this compound (DLG) containing liposomes. The thin-film hydration followed by extrusion technique allows for the formation of unilamellar vesicles with a controlled size distribution, which is crucial for their application in research and drug delivery. Proper characterization of the resulting liposomes is imperative to ensure their quality and suitability for the intended application. The incorporation of DLG into liposomal formulations opens up possibilities for investigating and modulating cellular signaling pathways.

References

- 1. Liposomes: structure, composition, types, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Application of Various Types of Liposomes in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Liposomes: Clinical Applications and Potential for Image-Guided Drug Delivery [mdpi.com]

- 4. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]

- 6. 1,2-Dilauroyl-sn-glycero-3-phosphocholine | 18194-25-7 | Benchchem [benchchem.com]

- 7. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]

- 8. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]

- 9. Evaluation of Extrusion Technique for Nanosizing Liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: In Vitro Activation of Protein Kinase C with 1,2-Dilauroyl-sn-glycerol

Introduction

Protein Kinase C (PKC) is a family of serine/threonine kinases crucial for regulating numerous cellular processes, including proliferation, differentiation, and apoptosis. The activation of conventional (cPKC) and novel (nPKC) isoforms is dependent on the second messenger diacylglycerol (DAG). 1,2-Dilauroyl-sn-glycerol is a synthetic diacylglycerol analog that effectively mimics the action of endogenous DAG, making it a valuable tool for the in vitro study of PKC activation and for screening potential PKC modulators. These application notes provide a comprehensive overview, detailed protocols, and supporting data for the use of this compound in in vitro PKC activity assays.

Principle of Activation

In an in vitro setting, this compound activates PKC by binding to the C1 domain of the enzyme. This binding event induces a conformational change that relieves autoinhibition, exposing the catalytic domain for substrate phosphorylation. For conventional PKC isoforms (e.g., α, β, γ), this activation requires the presence of phospholipids, such as phosphatidylserine (PS), and calcium ions (Ca²⁺). Novel PKC isoforms (e.g., δ, ε, η, θ) are also activated by DAG analogs in the presence of PS but are independent of Ca²⁺.

PKC Activation Signaling Pathway

The diagram below illustrates the direct activation of a conventional Protein Kinase C isoform by this compound in a simplified in vitro system.

Caption: In vitro activation of conventional PKC by this compound.

Quantitative Data: Activation of PKC Isoforms by Diacylglycerol Species

The activation of different PKC isozymes can vary in response to different diacylglycerol (DG) species. The following table summarizes the fold activation of various cPKC and nPKC isozymes by different DG molecular species at varying concentrations, providing a comparative context for designing experiments with this compound.

| PKC Isoform | DG Species (Acyl Chains) | 20 mol% DG (Fold Activation) | 200 mol% DG (Fold Activation) | 2000 mol% DG (Fold Activation) |

| PKCα | 18:0/22:6 (SDA-DG) | ~18 | ~25 | ~25 |

| 16:0/18:1 (POG) | ~20 | ~25 | ~25 | |

| PKCβII | 18:0/22:6 (SDA-DG) | ~8 | ~10 | ~10 |

| 16:0/18:1 (POG) | ~8 | ~10 | ~10 | |

| PKCγ | 18:0/22:6 (SDA-DG) | ~10 | ~15 | ~15 |

| 16:0/18:1 (POG) | ~8 | ~15 | ~15 | |

| PKCδ | 18:0/22:6 (SDA-DG) | ~15 | ~20 | ~20 |

| 16:0/18:1 (POG) | ~8 | ~20 | ~20 | |

| PKCθ | 18:0/22:6 (SDA-DG) | ~8 | ~21 | ~25 |

| 16:0/18:1 (POG) | ~8 | ~21 | ~25 |

Data adapted from a study on various DG species. This table illustrates that potency can be isoform and DG species-dependent. Researchers should empirically determine the optimal concentration for this compound and their specific PKC isoform.

Experimental Protocols

Two common methods for measuring in vitro PKC activity are the radioactive phosphate incorporation assay and the luminescence-based ADP detection assay.

Protocol 1: Radioactive [γ-³²P]ATP Kinase Assay

This protocol measures the incorporation of radioactive phosphate from [γ-³²P]ATP into a specific peptide substrate.

A. Materials and Reagents

-

Purified PKC enzyme

-

This compound

-

Phosphatidylserine (PS)

-

PKC substrate peptide (e.g., [pGlu4]-Myelin basic protein fragment 4-14)

-

Kinase Assay Buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 0.5 mM CaCl₂)

-

[γ-³²P]ATP

-

Stop Solution (e.g., 75 mM phosphoric acid)

-

P81 phosphocellulose paper

-

Scintillation fluid

B. Preparation of Lipid Vesicles

-

In a glass tube, combine 1,2-Dilauroyl-

Application Notes and Protocols for 1,2-Dilauroyl-sn-glycerol in Artificial Membrane Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 1,2-Dilauroyl-sn-glycerol (DLG), a saturated diacylglycerol (DAG), in artificial membrane systems. DLG is a valuable tool for studying lipid signaling pathways, particularly those involving Protein Kinase C (PKC), and for investigating the biophysical properties of lipid bilayers.

Biological and Biophysical Significance

This compound is a lipid second messenger that plays a crucial role in various cellular signaling cascades. Produced from the hydrolysis of membrane phospholipids, DLG activates PKC, a key enzyme family involved in cell proliferation, differentiation, and apoptosis. In artificial membrane studies, DLG is used to:

-

Activate Protein Kinase C: The primary application of DLG is to activate conventional and novel PKC isoforms in a controlled in vitro environment. The activation is stereospecific, with the 1,2-sn configuration being the active form.[1] The fatty acid composition of DAGs influences the degree of PKC activation, with unsaturated DAGs generally being more potent activators than saturated DAGs like DLG.[2][3]

-

Modulate Membrane Properties: DLG, with its two lauric acid (12:0) chains, can be incorporated into model lipid bilayers to study its effects on membrane fluidity, phase behavior, and domain formation.[4] Long-chain DAGs have been shown to induce lateral phase separation in lipid bilayers.[4]

-

Investigate Lipid-Protein Interactions: DLG-containing artificial membranes serve as a platform to study the recruitment and binding of proteins with C1 domains, the DAG-binding module found in PKC and other signaling proteins.

Quantitative Data